molecular formula C16H10F3NO B2555175 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole CAS No. 388090-63-9

2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole

Cat. No.: B2555175
CAS No.: 388090-63-9
M. Wt: 289.257
InChI Key: DKDUEHPEQGDUGI-CMDGGOBGSA-N
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Description

2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoxazole moiety through an ethenyl linkage

Scientific Research Applications

2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole has several scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole typically involves the cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride . This method ensures the formation of the benzoxazole ring system with the desired trifluoromethyl and ethenyl substituents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the ethenyl linkage or other functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as thiols or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole is unique due to its specific combination of a trifluoromethyl group, ethenyl linkage, and benzoxazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)12-5-3-4-11(10-12)8-9-15-20-13-6-1-2-7-14(13)21-15/h1-10H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDUEHPEQGDUGI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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